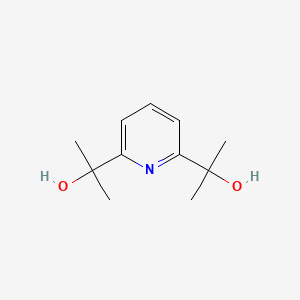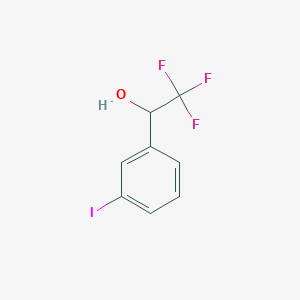
1-(4-Iodobutyl)-4-chlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Iodobutyl)-4-chlorobenzene is an organic compound characterized by the presence of an iodine atom attached to a butyl chain and a chlorine atom attached to a benzene ring
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 1-(4-Iodbutyl)-4-chlorbenzol beinhaltet typischerweise die Halogenierung von Butylbenzolderivaten. Eine gängige Methode ist die Reaktion von 4-Chlorbutylbenzol mit Iod in Gegenwart eines geeigneten Katalysators. Die Reaktionsbedingungen umfassen häufig die Verwendung von Lösungsmitteln wie Dichlormethan und Temperaturen im Bereich von Raumtemperatur bis zum Rückfluss.
Industrielle Produktionsverfahren: Die industrielle Produktion von 1-(4-Iodbutyl)-4-chlorbenzol kann großtechnische Halogenierungsprozesse unter Verwendung von Durchflussreaktoren umfassen, um eine effiziente und konstante Produktion zu gewährleisten. Der Einsatz automatisierter Systeme zur präzisen Steuerung von Reaktionsparametern wie Temperatur, Druck und Reaktantenkonzentrationen ist entscheidend für die Optimierung von Ausbeute und Reinheit.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 1-(4-Iodbutyl)-4-chlorbenzol unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Das Iodatom kann durch andere Nukleophile wie Amine, Thiole oder Alkoxide substituiert werden.
Oxidationsreaktionen: Die Butylkette kann oxidiert werden, um entsprechende Alkohole, Aldehyde oder Carbonsäuren zu bilden.
Reduktionsreaktionen: Der Benzolring kann reduziert werden, um Cyclohexanderivate zu bilden.
Häufige Reagenzien und Bedingungen:
Substitution: Reagenzien wie Natriumazid oder Kaliumthiocyanat in polaren Lösungsmitteln wie Dimethylsulfoxid (DMSO) oder Acetonitril.
Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid unter sauren oder basischen Bedingungen.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Wasserstoffgas in Gegenwart eines Palladiumkatalysators.
Hauptprodukte:
- Substitutionsreaktionen liefern verschiedene substituierte Benzolderivate.
- Oxidationsreaktionen produzieren Alkohole, Aldehyde oder Carbonsäuren.
- Reduktionsreaktionen führen zu Cyclohexanderivaten.
Wissenschaftliche Forschungsanwendungen
1-(4-Iodbutyl)-4-chlorbenzol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird in der Untersuchung biochemischer Pfade und als Markierungsreagenz für Biomoleküle eingesetzt.
Medizin: Wird auf ein mögliches Einsatzgebiet in der Arzneimittelentwicklung und als Radiomarkierungsmittel für die diagnostische Bildgebung untersucht.
Industrie: Wird bei der Herstellung von Spezialchemikalien und Materialien mit spezifischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-(4-Iodbutyl)-4-chlorbenzol beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen über seine Halogenatome. Die Iod- und Chloratome können Halogenbindungen mit nukleophilen Stellen an Proteinen, Enzymen oder anderen Biomolekülen eingehen und so deren Funktion und Aktivität beeinflussen. Die Butylkette bietet hydrophobe Wechselwirkungen, die die Bindungsaffinität und Spezifität der Verbindung verbessern.
Ähnliche Verbindungen:
1-(4-Brombutyl)-4-chlorbenzol: Ähnliche Struktur, aber mit einem Bromatom anstelle von Iod.
1-(4-Iodbutyl)-4-fluorbenzol: Ähnliche Struktur, aber mit einem Fluoratom anstelle von Chlor.
1-(4-Iodbutyl)-4-methylbenzol: Ähnliche Struktur, aber mit einer Methylgruppe anstelle von Chlor.
Einzigartigkeit: 1-(4-Iodbutyl)-4-chlorbenzol ist durch das Vorhandensein sowohl von Iod- als auch von Chloratomen einzigartig, die unterschiedliche Reaktivität und Bindungseigenschaften verleihen. Die Kombination dieser Halogene ermöglicht vielseitige chemische Modifikationen und Wechselwirkungen, was es zu einer wertvollen Verbindung in verschiedenen Forschungs- und Industrieanwendungen macht.
Wirkmechanismus
The mechanism of action of 1-(4-Iodobutyl)-4-chlorobenzene involves its interaction with molecular targets through its halogen atoms. The iodine and chlorine atoms can form halogen bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, affecting their function and activity. The butyl chain provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1-(4-Bromobutyl)-4-chlorobenzene: Similar structure but with a bromine atom instead of iodine.
1-(4-Iodobutyl)-4-fluorobenzene: Similar structure but with a fluorine atom instead of chlorine.
1-(4-Iodobutyl)-4-methylbenzene: Similar structure but with a methyl group instead of chlorine.
Uniqueness: 1-(4-Iodobutyl)-4-chlorobenzene is unique due to the presence of both iodine and chlorine atoms, which confer distinct reactivity and binding properties. The combination of these halogens allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C10H12ClI |
|---|---|
Molekulargewicht |
294.56 g/mol |
IUPAC-Name |
1-chloro-4-(4-iodobutyl)benzene |
InChI |
InChI=1S/C10H12ClI/c11-10-6-4-9(5-7-10)3-1-2-8-12/h4-7H,1-3,8H2 |
InChI-Schlüssel |
PMQULTRTFUAAFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCCCI)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Tert-butylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B12275188.png)
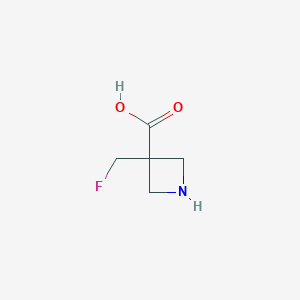
![6-{3-[(2-Methylpyridin-4-yl)oxy]azetidine-1-carbonyl}-1,3-benzothiazole](/img/structure/B12275196.png)
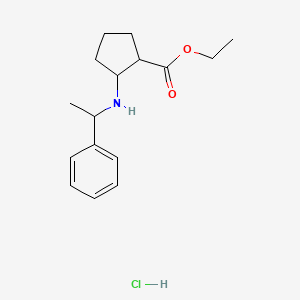
![methyl 3-({2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B12275207.png)
![Ethyl 8-chloro-7-iodoimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B12275208.png)
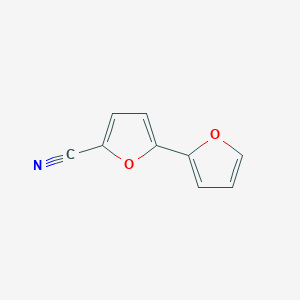
![4-[4-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12275221.png)

![6-bromo-2-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12275239.png)
![(1R,3S,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclohexane-1-carboxylic acid](/img/structure/B12275240.png)
